molecular formula C16H11NO2S3 B2420566 (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 868147-27-7

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2420566
CAS RN: 868147-27-7
M. Wt: 345.45
InChI Key: PUWYLUFSGWUGII-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as ATTZ, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Drug Design and Delivery: Boron-Carriers

Boronic acids and their esters, including this compound, are promising candidates for drug design and delivery. Specifically, they serve as boron-carriers suitable for neutron capture therapy . However, their stability in water is marginal. Hydrolysis of some phenylboronic pinacol esters occurs, and the kinetics depend on substituents in the aromatic ring. Notably, the pH significantly influences the reaction rate, with acceleration observed at physiological pH .

Electrochromic Devices

Conjugated copolymers based on compounds like this one find applications in high-contrast electrochromic devices . For instance, tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole-based copolymers exhibit excellent electrochromic properties. These materials can change color reversibly upon applying an electric field, making them valuable for displays, smart windows, and other optoelectronic applications .

Sulfide Oxidation Tuning

Researchers have explored sulfide oxidation tuning using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT). By constructing a series of sulfone-based dual acceptor copolymers with varying sulfonyl groups, they demonstrated the potential of A1-A2-type copolymers. These copolymers could find applications in organic electronics, sensors, and energy storage devices .

Inkless Rewritable Paper

The compound TPESB (a derivative of the mentioned compound) has been employed as an imaging layer for creating eco-friendly inkless rewritable paper . When combined with water, TPESB allows for writing without traditional ink. Additionally, TPESB serves as a colorimetric and fluorescent dual-channel sensor for Zn2+ ions, showing high sensitivity and selectivity .

properties

IUPAC Name

(5E)-3-(4-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S3/c1-10(18)11-4-6-12(7-5-11)17-15(19)14(22-16(17)20)9-13-3-2-8-21-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYLUFSGWUGII-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.